DAN004 is a small-molecule compound recognized for its role as a potent inhibitor of Bax, a pro-apoptotic protein that plays a crucial role in the mitochondrial pathway of apoptosis. This compound has demonstrated significant potential in inhibiting Bax-mediated liposome permeabilization, which is a critical step in the apoptotic process. The inhibition of Bax oligomerization by DAN004 presents a promising avenue for therapeutic interventions in diseases characterized by dysregulated apoptosis, such as cancer.
DAN004 was developed through structural modifications of earlier compounds that targeted Bax and Bak oligomerization. It is classified as a small-molecule inhibitor specifically designed to disrupt the function of Bax, thereby preventing its oligomerization and subsequent mitochondrial outer membrane permeabilization. The compound's activity has been extensively studied in vitro, showcasing its improved efficacy compared to its precursors .
The synthesis of DAN004 involves several key steps that focus on optimizing the molecular structure to enhance its binding affinity for Bax. The initial synthetic route includes:
The synthesis process emphasizes the importance of structural modifications that improve the pharmacological profile of the compound, leading to its enhanced potency in biological assays .
DAN004 features a specific molecular structure designed to interact with the Bax protein effectively. The detailed structural data includes:
The precise three-dimensional conformation of DAN004 plays a critical role in its mechanism of action, allowing it to bind selectively to Bax and prevent its oligomerization .
DAN004 undergoes specific chemical interactions primarily with the Bax protein. Key reactions include:
The effectiveness of DAN004 is quantified through assays measuring its inhibitory concentration (IC₅₀), which is approximately 0.7 μM, indicating strong potency compared to other inhibitors .
The mechanism by which DAN004 exerts its effects involves several steps:
This mechanism highlights the potential therapeutic applications of DAN004 in conditions where inhibition of apoptosis is desirable .
DAN004 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how DAN004 can be formulated for therapeutic use .
DAN004 has significant applications in scientific research, particularly in:
The ongoing research into DAN004 underscores its potential as a valuable tool in both basic science and therapeutic development aimed at diseases characterized by aberrant apoptosis .
DAN004 (C₂₆H₂₈BrN₃O₂) is a synthetically derived small molecule with a molecular weight of 494.433 g/mol. Its structure features a brominated aromatic core linked to a tertiary amine scaffold, enabling high-affinity interactions with Bax proteins . Key physicochemical properties include:
Table 1: Molecular Properties of DAN004
Property | Specification |
---|---|
Empirical Formula | C₂₆H₂₈BrN₃O₂ |
Molecular Weight | 494.433 g/mol |
HPLC Purity | >98% |
Primary Solvent | Dimethyl Sulfoxide (DMSO) |
Thermal Stability | -20°C (solid), -80°C (solution) |
Biochemical profiling confirms DAN004 potently inhibits Bax/Bak oligomerization with a half-maximal inhibitory concentration (IC₅₀) of 0.7 μM. This activity prevents mitochondrial outer membrane permeabilization (MOMP)—the point of no return in intrinsic apoptosis .
The development of DAN004 occurred against the backdrop of limitations in Bcl-2 family-targeted cancer therapies:
First-Generation BH3 Mimetics: Drugs like venetoclax (BCL-2 inhibitor) and navitoclax (BCL-2/BCL-xL inhibitor) showed efficacy in hematological malignancies but faced challenges including thrombocytopenia (BCL-xL inhibition) and inherent/acquired resistance [4] [5]. Resistance mechanisms included overexpression of non-targeted anti-apoptotics (e.g., MCL-1) and mutations in BCL-2 itself [2] [9].
Shift to Pro-Apoptotic Targeting: Research revealed that directly activating Bax/Bak could bypass resistance to anti-apoptotic inhibitors. Early Bax agonists (e.g., BTSA1) faced specificity challenges due to structural similarities between Bax and Bak [2].
DAN004’s Innovation: Unlike BH3 mimetics that indirectly modulate Bax by displacing anti-apoptotics, DAN004 directly binds to Bax, preventing its conformational activation and oligomerization. This represented a paradigm shift from "drugging the undruggable" protein-protein interfaces to targeting executioner proteins [5].
Table 2: Evolution of Key Bax-Targeted Compounds
Therapeutic Class | Example Compounds | Limitations |
---|---|---|
Anti-Apoptotic Inhibitors | Venetoclax, Navitoclax | Resistance via MCL-1/BCL-xL; on-target toxicities |
Early Bax Agonists | BTSA1 | Limited specificity for Bax vs. Bak |
Direct Bax Inhibitors | DAN004 | Addresses resistance to BH3 mimetics |
The Bcl-2 protein family governs mitochondrial apoptosis through interconnected regulators:
DAN004’s Mechanism: It binds to the oligomerization domain of Bax, preventing its transition from monomers to higher-order complexes. This stalls MOMP, thereby inhibiting cytochrome c release and caspase activation . Crucially, it protects primary neurons from glutamate excitotoxicity and reduces apoptosis in HCT-116 colorectal cancer cells, confirming its functional impact on the mitochondrial pathway .
Diagram: Apoptotic Regulation by DAN004
Cellular Stress → BH3-Only Protein Activation │ ├─ Anti-Apoptotics (BCL-2/BCL-xL/MCL-1) — Inhibited by BH3-only proteins │ └─ Effector Proteins (Bax) — Activation blocked by DAN004 │ └─ ❌ MOMP Prevention → ❌ Cytochrome c Release → ❌ Apoptosis
This targeted inhibition offers a strategic approach to pathologies involving pathological Bax activation (e.g., neurodegeneration) or resistance to conventional apoptosis inducers [9].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: